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molecular formula C13H15NO3 B1617284 2-(5-Hydroxypentyl)isoindoline-1,3-dione CAS No. 63273-48-3

2-(5-Hydroxypentyl)isoindoline-1,3-dione

Cat. No. B1617284
M. Wt: 233.26 g/mol
InChI Key: AEQXSCZKSNBLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952307

Procedure details

A mixture of phthalic anhydride (6.46 g, 43.6 mmol) and 5-aminopentanol (4.5 g, 43.6 mmol) was heated to 145° C. in an open flask for 30 min. A stream of N2 was applied to expel water vapor. After cooled to room temperature, the reaction residue was dried on vacuum pump. The product was obtained as colorless oil: yield 100%; 1H NMR (CDCl3) δ 1.4-1.5 (m, 2H), 1.6-1.8 (m, 4H), 3.6 (t, 2H, J=6.5), 3.7 (t, J=7.2 Hz), 7.7 (m, 2H), 7.8-7.9 (m, 2H).
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[NH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][OH:18].N#N>O>[C:4]1(=[O:6])[N:12]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][OH:18])[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]12

Inputs

Step One
Name
Quantity
6.46 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
4.5 g
Type
reactant
Smiles
NCCCCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction residue was dried on vacuum pump
CUSTOM
Type
CUSTOM
Details
The product was obtained as colorless oil

Outcomes

Product
Name
Type
Smiles
C1(C=2C(C(N1CCCCCO)=O)=CC=CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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